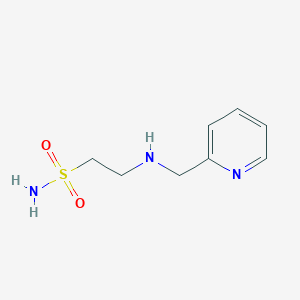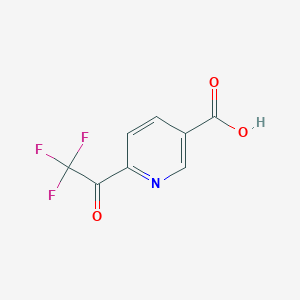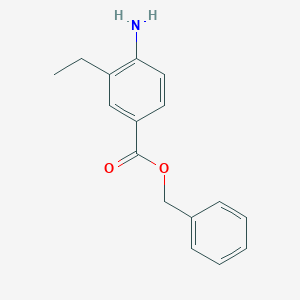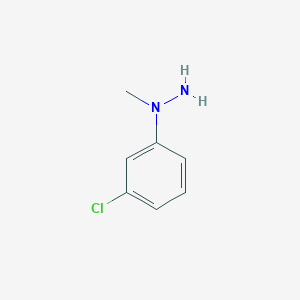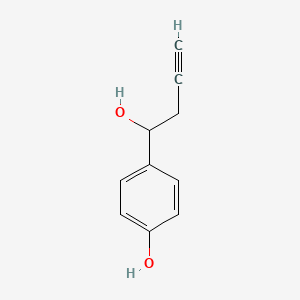
4-(1-Hydroxybut-3-yn-1-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Hydroxybut-3-yn-1-yl)phenol is an organic compound with the molecular formula C10H10O2 It is a phenolic compound characterized by the presence of a hydroxy group attached to a butynyl chain at the para position of the phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Hydroxybut-3-yn-1-yl)phenol typically involves the reaction of 4-hydroxybenzaldehyde with propargyl alcohol under basic conditions. The reaction proceeds through a nucleophilic addition mechanism, followed by dehydration to yield the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like ethanol. The reaction is carried out at elevated temperatures to facilitate the formation of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1-Hydroxybut-3-yn-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The alkyne moiety can be reduced to an alkene or alkane.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the alkyne group.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: The major product is 4-(1-oxobut-3-yn-1-yl)phenol.
Reduction: The major products are 4-(1-hydroxybut-3-en-1-yl)phenol or 4-(1-hydroxybutyl)phenol, depending on the extent of reduction.
Substitution: Products include halogenated or nitrated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
4-(1-Hydroxybut-3-yn-1-yl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism by which 4-(1-Hydroxybut-3-yn-1-yl)phenol exerts its effects involves interactions with various molecular targets and pathways. The phenolic hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The alkyne moiety can participate in click chemistry reactions, facilitating the formation of bioconjugates. These interactions can modulate cellular processes, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(1-Hydroxybut-3-en-1-yl)phenol
- 4-(1-Hydroxybutyl)phenol
- 4-(1-Hydroxyprop-2-yn-1-yl)phenol
Uniqueness
4-(1-Hydroxybut-3-yn-1-yl)phenol is unique due to the presence of both a phenolic hydroxyl group and an alkyne moiety. This combination of functional groups provides a versatile platform for chemical modifications and interactions with biological targets. The compound’s structural features enable it to participate in a wide range of chemical reactions, making it a valuable tool in synthetic chemistry and biomedical research.
Eigenschaften
Molekularformel |
C10H10O2 |
|---|---|
Molekulargewicht |
162.18 g/mol |
IUPAC-Name |
4-(1-hydroxybut-3-ynyl)phenol |
InChI |
InChI=1S/C10H10O2/c1-2-3-10(12)8-4-6-9(11)7-5-8/h1,4-7,10-12H,3H2 |
InChI-Schlüssel |
ZEQPLTXXILBPSG-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCC(C1=CC=C(C=C1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,4,6-Trichloro-8-methylpyrido[3,2-D]pyrimidine](/img/structure/B13903607.png)
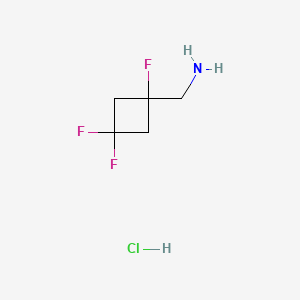
![5-Oxabicyclo[2.1.1]hexan-2-amine](/img/structure/B13903618.png)
![N-[2-(butanoylamino)ethyl]butanamide](/img/structure/B13903624.png)

![[(1R,5R,7S)-4-oxa-1-azabicyclo[3.2.1]octan-7-yl]methanol;hydrochloride](/img/structure/B13903627.png)
![(S)-3-Methyl-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one](/img/structure/B13903631.png)
